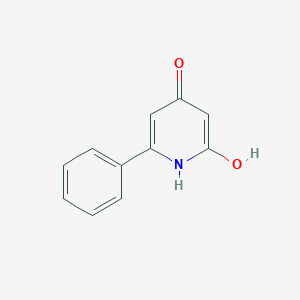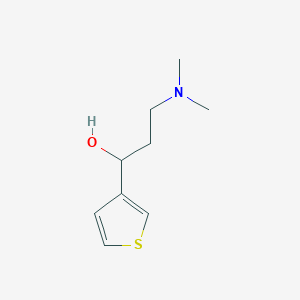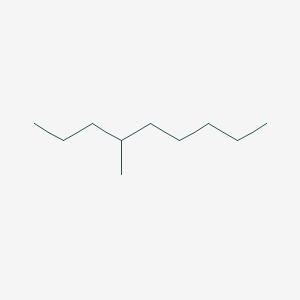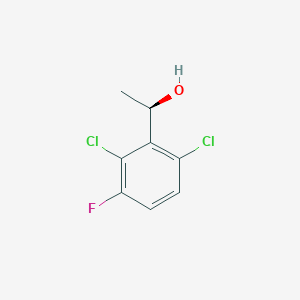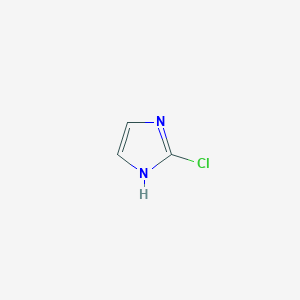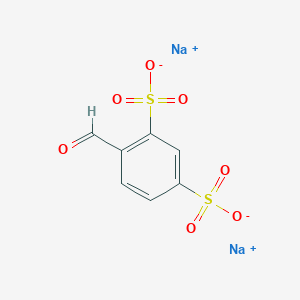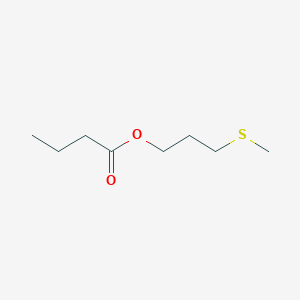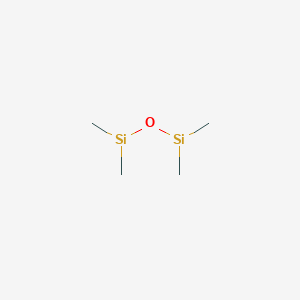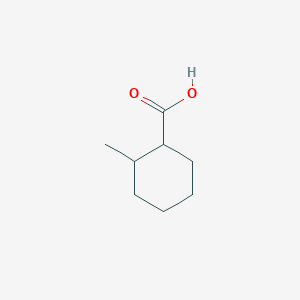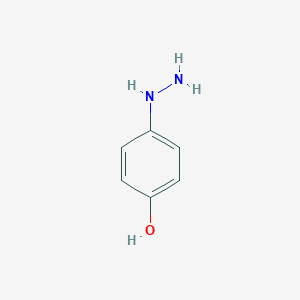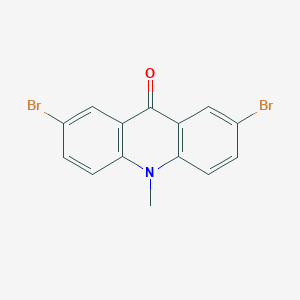
2,7-Dibromo-10-methylacridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-10-methylacridin-9(10H)-one: is a chemical compound with the molecular formula C14H9Br2NO. It is a derivative of acridinone, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of bromine atoms at positions 2 and 7, along with a methyl group at position 10, imparts unique chemical properties to this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-10-methylacridin-9(10H)-one typically involves the bromination of 10-methylacridinone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with advanced purification techniques to ensure the quality and consistency of the final product. The production process is designed to be cost-effective and environmentally friendly .
化学反应分析
Types of Reactions: 2,7-Dibromo-10-methylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 10-methylacridinone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted acridinone derivatives, which can be further utilized in different applications .
科学研究应用
Chemistry: In chemistry, 2,7-Dibromo-10-methylacridin-9(10H)-one is used as an intermediate for the synthesis of acridinium-based photocatalysts. These photocatalysts are employed in various photochemical reactions, including organic synthesis and environmental remediation .
Biology: Its unique structure allows it to interact with nucleic acids, making it a valuable tool for studying DNA-protein interactions and cellular imaging .
Medicine: In medicine, derivatives of this compound are being explored for their potential anticancer and antimicrobial properties. The presence of bromine atoms enhances the compound’s ability to interact with biological targets, leading to improved therapeutic efficacy .
Industry: Industrially, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for various industrial applications .
作用机制
The mechanism of action of 2,7-Dibromo-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the activity of DNA-dependent enzymes. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where the compound’s ability to interfere with cellular processes can lead to cell death .
相似化合物的比较
10-Methylacridinone: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
2,7-Dibromoacridinone: Lacks the methyl group at position 10, affecting its biological activity and applications.
Acridinone: The parent compound without any substitutions, used as a reference for studying the effects of different substituents.
Uniqueness: The presence of both bromine atoms and a methyl group in 2,7-Dibromo-10-methylacridin-9(10H)-one imparts unique chemical and biological properties.
属性
IUPAC Name |
2,7-dibromo-10-methylacridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVILQLLOKMSADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348221 |
Source


|
| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17014-39-0 |
Source


|
| Record name | 2,7-Dibromo-10-methyl-9(10H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
